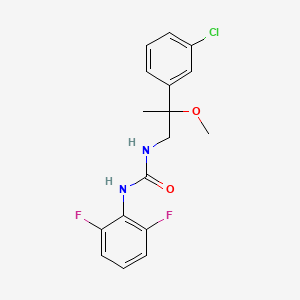
(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.
Fluorination: Introduction of the fluorine atom on the phenyl ring can be done using electrophilic fluorination reagents like Selectfluor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents or other organometallic intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl group.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential use as therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid: The enantiomer of the compound .
2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid: A similar compound with a chlorine atom instead of fluorine.
2-(3-bromophenyl)cyclopropane-1-carboxylic Acid: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid can impart unique properties, such as increased metabolic stability and altered electronic effects, compared to its chloro or bromo analogs.
Propriétés
IUPAC Name |
(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSJNCVKPWFCPM-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)
![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)
![4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol](/img/structure/B2831381.png)


![3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2831385.png)


![1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine](/img/structure/B2831388.png)


